L-甘油酸半钙盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Glyceric acid and its derivatives, including potential routes to hemicalcium salts, can be synthesized from glycerol. For instance, glycerol can be converted into lactic acid (a molecule structurally related to glyceric acid) using heteropolyacids (HPAs) under mild, base-free conditions, showcasing the potential for converting glycerol into useful chemical derivatives through oxidation processes (Tao et al., 2015). Similarly, the synthesis of dilinoleoyl-D-glyceric acid from D-GA calcium salt and linoleoyl chloride shows the feasibility of creating glyceric acid derivatives through esterification and other chemical modifications (Sato et al., 2011).

Molecular Structure Analysis

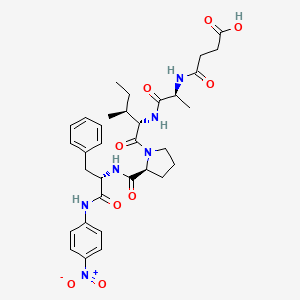

The molecular structure of glyceric acid derivatives, including L-Glyceric acid hemicalcium salt, is characterized by the presence of hydroxyl groups which significantly impact their chemical behavior and reactivity. For example, the synthesis of chiral glycerides from serine, involving the transformation of serine into glyceric acid, highlights the stereochemical aspects of glyceric acid derivatives that are crucial for their molecular structure analysis (Lok et al., 1976).

Chemical Reactions and Properties

Glyceric acid derivatives participate in various chemical reactions, such as esterification and oxidation. A notable reaction is the microbial production of glyceric acid from glycerol, demonstrating the potential for biotechnological applications and the chemical versatility of glyceric acid derivatives (Habe et al., 2009). The conversion of glycidol to glycerol carbonate under atmospheric CO2 pressure also illustrates the reactivity of glycerol-derived compounds in creating valuable chemicals (Poolwong et al., 2022).

Physical Properties Analysis

The physical properties of glyceric acid derivatives, such as solubility, phase behavior, and thermal properties, are influenced by their molecular structure. For instance, the phase behavior and aggregate structure in aqueous mixtures of sodium cholate and glycerol monooleate provide insights into the interactions and self-assembly of glycerol derivatives in various conditions (Gustafsson et al., 1999).

科学研究应用

生物技术生产:甘油酸在生物技术应用中具有潜力,特别是作为生物柴油和油脂化学工业中新的过量甘油应用的目标化合物。它可以使用涉及醋酸菌的生物技术工艺从甘油原料中大量生产,这对于工业应用很重要 (Habe et al., 2009).

医学诊断和治疗:甘油酸构型的测定对于诊断 D-甘油酸和 L-甘油酸尿症至关重要。这些是遗传性代谢疾病,其特征是甘油酸排泄增加。手性液相色谱串联质谱用于此目的,表明其在医学诊断中的重要性 (Rashed et al., 2002).

用于生产的微生物拆分:可以使用微生物拆分从 DL-甘油酸生产 L-甘油酸。这涉及分离能够对映体特异性降解 D-甘油酸的细菌菌株,表明了一种生产对映体纯 L-甘油酸的方法 (Sato et al., 2015).

对映选择性电位电极:对 L-和 D-甘油酸的对映选择性电位膜电极的开发显示了它们在生化和临床分析中的潜力。这些电极可用于测定血清样品中的甘油酸,证明了它们在医学和生化研究中的实用性 (Stefan-van Staden et al., 2011).

细胞毒性评估:从甘油酸合成衍生物,如二亚油酰基-D-甘油酸,并评估它们对人细胞的细胞毒性,突出了甘油酸衍生物在药理学和毒理学研究中的潜力 (Sato et al., 2011).

安全和危害

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, avoid letting the product enter drains .

作用机制

Biochemical Pathways

L-Glyceric acid, a component of L-Glyceric acid hemicalcium salt, is known to be an intermediate in the glycolysis pathway . Glycolysis is a crucial metabolic pathway that breaks down glucose to produce energy in the form of ATP.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and how it is distributed within the body .

属性

IUPAC Name |

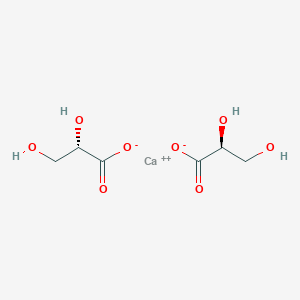

calcium;(2S)-2,3-dihydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2/t2*2-;/m00./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWAVWZPVGDNMN-CEOVSRFSSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)